1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a benzothiazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and benzothiazole rings are aromatic heterocycles, while the piperidine ring is a non-aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings. The benzimidazole and benzothiazole rings, for example, might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and benzothiazole rings might confer aromatic stability, while the piperidine ring might influence the compound’s basicity .Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which are derived from similar complex organic structures. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties.
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) in their research Synthesis and antimicrobial activity of new pyridine derivatives-I have synthesized compounds with structures similar to the query compound, focusing on their potential antimicrobial properties.
Antimycobacterial Activity : Lv et al. (2017) conducted a study, Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which outlines the synthesis of compounds structurally similar to the query chemical, demonstrating considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis.
Applications in Organic Synthesis : Richter et al. (2023) in their research Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study explored the molecular structure of a compound synthesized as a side product in the process of creating antitubercular agents, highlighting the significance of such complex compounds in organic synthesis.
Antituberculosis Activity : Jeankumar et al. (2013) reported on Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, which details the synthesis and evaluation of compounds with significant activity against Mycobacterium tuberculosis.
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-2-30-16-7-8-19-20(13-16)31-23(26-19)27-22(29)15-9-11-28(12-10-15)14-21-24-17-5-3-4-6-18(17)25-21/h3-8,13,15H,2,9-12,14H2,1H3,(H,24,25)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRPYZFDXIEFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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